molecular formula C15H10ClFN2OS B2925599 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine CAS No. 872701-29-6

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine

Cat. No. B2925599
CAS RN: 872701-29-6
M. Wt: 320.77
InChI Key: HPRLWHJYVIKHNZ-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is a chemical compound that has gained considerable attention from researchers due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activity, which makes it a potential candidate for the development of new drugs.

Scientific Research Applications

Anticancer Activity

Compounds with fluoro-substituted benzo[b]pyran cores have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

New imidazolyl acetic acid derivatives synthesized for their anti-inflammatory and analgesic properties have shown significant activity against carrageenan-induced rat paw edema and in the writhing test in albino mice, indicating their potential as novel anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).

Anticonvulsant Activities

Certain 3-acylaminomethyl-6-substituted imidazo[1,2-b]pyridazines have been investigated for their binding to central and peripheral-type benzodiazepine receptors, showing a strong and selective affinity for the latter. This suggests a potential application in designing new compounds targeting peripheral-type benzodiazepine receptors, which could be relevant for neurological conditions (Barlin et al., 1996).

Antimicrobial Activity

Some newly synthesized 1,2,4-triazoles starting from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, showing good or moderate activity against a range of microbes. This highlights the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Structural Analysis

Advanced synthetic methods and structural analysis techniques, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, have been applied to triazole pyridazine derivatives, revealing their considerable biological properties and providing insights into their molecular packing strength (Sallam et al., 2021).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-21-15-7-6-13(18-19-15)14-5-2-8-20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRLWHJYVIKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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